![molecular formula C22H30N6O3 B5588088 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, ring closure, and functional group transformations. For instance, Mallesha et al. (2012) describe the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction, indicative of the methodologies that could be applied to synthesize the target compound (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Structure Analysis
The molecular structure of related compounds reveals the significance of crystallography in understanding conformation and bonding. Karczmarzyk and Malinka (2004) provided insights into the crystal and molecular structures of isothiazolopyridine derivatives, suggesting similar analytical techniques could elucidate the structure of 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical properties of pyrimidine derivatives, including reactivity patterns and potential for further functionalization, are crucial for their application in synthesis and drug design. The work by Sako et al. (2000) on 4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione derivatives illustrates the type of chemical reactions and mechanistic insights valuable for understanding the chemical behavior of our target compound (Sako, Yaekura, Oda, & Hirota, 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application of any chemical compound. While specific data on 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is not readily available, research methodologies as discussed by Arı et al. (2020) for pyrimidine derivatives could provide a framework for their determination (Arı, Özpozan, Kabacalı, & Saçmacı, 2020).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity with other chemical agents, and potential for bioactivity, is fundamental for the application of pyrimidine derivatives in medicinal chemistry. Investigations similar to those by Matsumoto and Minami (1975) on pyrido[2,3-d]pyrimidine derivatives could offer insights into the chemical properties relevant to our compound of interest (Matsumoto & Minami, 1975).
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-25-4-6-26(7-5-25)20-15-21(24-16-23-20)27-8-10-28(11-9-27)22(29)17-12-18(30-2)14-19(13-17)31-3/h12-16H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMLSRTFBDCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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